3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide
Description
3-(Phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenylthio group (C₆H₅S) at the 3-position and a 2-(thiophen-3-yl)ethyl moiety at the N-terminus.
Properties
IUPAC Name |
3-phenylsulfanyl-N-(2-thiophen-3-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-15(16-9-6-13-7-10-18-12-13)8-11-19-14-4-2-1-3-5-14/h1-5,7,10,12H,6,8-9,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPOGVMAHYORPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide typically involves the reaction of a thiophene derivative with a phenylthio compound under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiophene, followed by the addition of the phenylthio compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors and solar cells.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylthio and thiophene groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and reported properties:
Physicochemical and Thermal Properties
- Melting Points : Analogs such as (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide () exhibit melting points of 126–127°C, suggesting that halogenation and sulfonamide groups improve crystallinity and stability .
Biological Activity
3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide is a compound of interest due to its unique structural features, which include a thiophene ring and a phenylthio group. These characteristics suggest potential applications in pharmaceuticals, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes:
- Phenylthio group : Contributes to the compound's interaction with biological targets.
- Thiophene moiety : Known for its electronic properties and biological activity.
Antimicrobial Properties
Research indicates that 3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide exhibits significant antimicrobial activity . Preliminary studies suggest it interacts with bacterial enzymes or membrane components, disrupting their function. In vitro assays have shown that this compound can inhibit the growth of various bacterial strains, demonstrating a promising profile as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have shown that it induces apoptosis in cancer cell lines through mitochondrial pathways. Specifically, it has been noted to affect proteins involved in cell survival, such as Bcl-2 and Mcl-1.
A notable study demonstrated that treatment with this compound resulted in a significant decrease in cell viability across several cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| A549 (lung cancer) | 7.5 |
| HeLa (cervical cancer) | 6.0 |
The biological activity of 3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide is believed to stem from its ability to modulate cellular processes through interaction with specific molecular targets:
- Enzyme Inhibition : The phenylthio and thiophene groups may interact with enzymes involved in critical metabolic pathways, inhibiting their activity.
- Apoptosis Induction : The compound activates apoptotic pathways by affecting mitochondrial membrane potential and promoting the release of cytochrome c.
- Redox Reactions : It may participate in redox reactions that influence cellular signaling pathways, further contributing to its biological effects.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide against Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential application as an antibacterial agent.
Study on Cancer Cell Lines
Another significant study focused on the anticancer effects of this compound on various human cancer cell lines. The results demonstrated that treatment led to increased apoptosis markers, such as caspase activation and PARP cleavage, indicating effective induction of programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
